Propyl {[3-cyano-4-(4-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring with various substituents, including a cyano group, an ethoxyphenyl group, and a sulfanyl acetate group
Preparation Methods
The synthesis of PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves several steps. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or phosphoric acid. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum.
Scientific Research Applications
PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE include other pyridine derivatives with similar substituents. For example:
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound has a chromone ring instead of a pyridine ring and exhibits different biological activities.
Thiophene derivatives: These compounds contain a thiophene ring and have diverse applications in medicinal chemistry. The uniqueness of PROPYL 2-{[3-CYANO-4-(4-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
propyl 2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H22N2O4S/c1-3-9-25-18(23)12-26-19-16(11-20)15(10-17(22)21-19)13-5-7-14(8-6-13)24-4-2/h5-8,15H,3-4,9-10,12H2,1-2H3,(H,21,22) |
InChI Key |
OATJYIICNPERRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OCC)C#N |
Origin of Product |
United States |
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